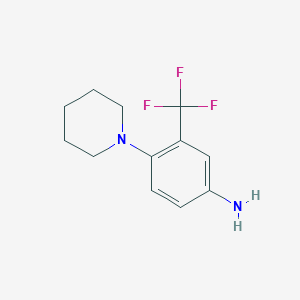

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine

Description

Properties

IUPAC Name |

4-piperidin-1-yl-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c13-12(14,15)10-8-9(16)4-5-11(10)17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYTXYOWWUWWND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine

Introduction

This compound is a key substituted aniline derivative whose structural motifs are of significant interest in contemporary medicinal chemistry and materials science. The presence of a trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and binding affinity in bioactive molecules.[1] The piperidine moiety is a common feature in many pharmaceuticals, influencing solubility and receptor interactions. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable building block, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Retrosynthetic Analysis

The synthesis of the target molecule can be approached through two primary disconnection strategies: formation of the C-N bond between the piperidine ring and the phenylamine core, or construction of the aniline moiety from a nitro precursor. This leads to two robust and widely applicable synthetic routes.

Caption: Retrosynthetic analysis of this compound.

Pathway I: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction

This classical two-step approach is often favored for its reliability and the relatively low cost of starting materials. It leverages the powerful electron-withdrawing properties of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups to facilitate a nucleophilic aromatic substitution (SNAr) reaction.

Principle and Rationale

The SNAr mechanism proceeds via a two-step addition-elimination sequence.[2][3] The aromatic ring of the starting material, typically 1-fluoro-4-nitro-2-(trifluoromethyl)benzene or its chloro-analogue[4], is highly electron-deficient. This potent activation allows a nucleophile, in this case piperidine, to attack the carbon atom bearing the leaving group (halogen), forming a resonance-stabilized Meisenheimer intermediate.[2][5] The aromaticity is subsequently restored by the expulsion of the halide ion. Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the transition state leading to the Meisenheimer complex.[6]

Following the successful substitution, the nitro group of the intermediate is reduced to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, typically employing palladium on carbon (Pd/C) as the catalyst.[7] Alternative reagents like iron in acidic medium can also be used.[8]

Experimental Workflow: SNAr and Reduction

Caption: Workflow for the SNAr and Reduction Pathway.

Detailed Experimental Protocol

Step A: Synthesis of 1-(4-Nitro-2-(trifluoromethyl)phenyl)piperidine via SNAr

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous dimethyl sulfoxide (DMSO).

-

Nucleophilic Addition: Add piperidine (2.0 eq.) to the stirred suspension. The excess piperidine acts as both a nucleophile and a scavenger for any acidic byproducts. A similar protocol is effective for analogous reactions.[7]

-

Reaction Conditions: Heat the reaction mixture to 90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into water. The product will often precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water to remove residual DMSO and salts, and dry under vacuum. The crude product can be purified by recrystallization from ethanol or by silica gel chromatography.

Step B: Reduction to this compound

-

Catalyst Suspension: In a hydrogenation vessel (e.g., a Parr shaker apparatus), suspend the 1-(4-nitro-2-(trifluoromethyl)phenyl)piperidine (1.0 eq.) and 10% Palladium on Carbon (Pd/C) (5-10 mol%) in a suitable solvent such as ethyl acetate or methanol.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 50 psi.

-

Reaction Conditions: Vigorously stir the mixture at room temperature for 3-5 hours or until hydrogen uptake ceases. The reduction of a nitro group is a well-established transformation under these conditions.[7][9]

-

Purification: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.

Data Summary: SNAr and Reduction Pathway

| Parameter | Step A: SNAr | Step B: Reduction | Overall |

| Typical Yield | 90-98% | 95-99% | 85-97% |

| Purity (Crude) | >95% | >95% | - |

| Appearance | Yellow Crystalline Solid | Off-white to Light Brown Solid | - |

| Molecular Formula | C₁₂H₁₃F₃N₂O₂ | C₁₂H₁₅F₃N₂ | - |

| Molecular Weight | 289.24 g/mol | 244.26 g/mol | - |

Pathway II: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful, modern synthetic method for the formation of carbon-nitrogen bonds.[10][11] This pathway offers a more direct route to the target molecule, coupling piperidine directly with a pre-functionalized aniline derivative.

Principle and Rationale

This cross-coupling reaction involves the use of a palladium catalyst to couple an aryl halide (or triflate) with an amine.[10] The catalytic cycle generally involves:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 4-bromo-2-(trifluoromethyl)aniline).

-

Ligand Exchange/Amine Coordination: The amine (piperidine) coordinates to the palladium center.

-

Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the active Pd(0) catalyst.[11]

The choice of ligand is critical for the success of the reaction. Sterically hindered biaryl phosphine ligands, such as JohnPhos or XPhos, are often highly effective as they promote the reductive elimination step and stabilize the active catalytic species.[12][13] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu), is essential for the deprotonation step.[12]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for the Buchwald-Hartwig Amination Pathway.

Detailed Experimental Protocol

-

Inert Atmosphere Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl halide (e.g., 4-bromo-2-(trifluoromethyl)aniline, 1.0 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Reagent Addition: Add the base (e.g., sodium tert-butoxide, 1.4 eq.). Seal the vessel with a septum.

-

Solvent and Amine Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous, degassed toluene via syringe, followed by the addition of piperidine (1.2 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is typically purified by silica gel column chromatography.

Data Summary: Buchwald-Hartwig Pathway

| Parameter | Value |

| Typical Yield | 75-90% |

| Purity (Post-Column) | >98% |

| Catalyst Loading | 1-2 mol% Pd |

| Ligand | Sterically hindered biaryl phosphine |

| Base | NaOtBu or K₂CO₃ |

Comparative Analysis of Pathways

| Feature | Pathway I (SNAr + Reduction) | Pathway II (Buchwald-Hartwig) |

| Steps | Two | One (Potentially) |

| Atom Economy | Lower | Higher |

| Reagent Cost | Generally lower (bulk chemicals) | Higher (Pd catalysts, specialized ligands) |

| Scalability | Excellent, well-established for industrial scale | Can be challenging due to catalyst cost and removal |

| Functional Group Tolerance | Limited by the harsh reduction step | Generally broader, but sensitive to some groups |

| Process Control | Straightforward, robust reactions | Requires strict inert atmosphere and anhydrous conditions |

Safety Considerations

-

Trifluoromethylated Compounds: Handle with care as they can be volatile and have unknown toxicological profiles. Work in a well-ventilated fume hood.

-

Piperidine: Piperidine is a corrosive and flammable liquid with a strong odor. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium Catalysts: Palladium compounds can be toxic and are expensive. Avoid inhalation of dust.

-

Hydrogenation: Hydrogen gas is highly flammable and explosive. Conduct hydrogenation in a designated area with appropriate safety equipment (e.g., blast shield, hydrogen detector) and ensure proper grounding of equipment.

-

Solvents: Use flammable solvents like toluene and ethyl acetate in a fume hood away from ignition sources. DMSO can enhance skin absorption of other chemicals.

Conclusion

The synthesis of this compound can be effectively achieved via two primary methodologies. The SNAr and reduction pathway offers a robust, scalable, and cost-effective route, making it suitable for large-scale production. The Buchwald-Hartwig amination provides a more direct and elegant approach with high functional group tolerance, ideal for medicinal chemistry applications and library synthesis where speed and versatility are paramount. The selection of the optimal pathway will depend on the specific project requirements, including scale, cost constraints, and available equipment.

References

- Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- Kyoto University. (2013). Synthesis of 1-(4-aminophenyl)piperidine. ChemicalBook.

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

- Google Patents. (n.d.). Preparation method of trifluoromethyl piperidine compounds.

-

ResearchGate. (n.d.). Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). [Link]

-

ResearchGate. (2020). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. [Link]

-

University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]

-

LookChem. (n.d.). (4-nitro-3-trifluoromethyl-phenyl)-piperidin-4-yl-amine hydrochloride. [Link]

-

Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. [Link]

-

Journal of Visualized Experiments. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

- Google Patents. (n.d.). Process for preparing 4-fluoro-3-trifluoromethylphenol.

-

NIH National Center for Biotechnology Information. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Chemistry LibreTexts. (2023). Other Aromatic Substitutions. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]

-

MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. [Link]

-

YouTube. (2018). Reduction of nitrobenzene. [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1972). Nucleophilic aromatic substitution of the nitro-group. [Link]

-

Sci-Hub. (n.d.). Nucleophilic aromatic substitution of the nitro-group. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]

- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Piperidinoaniline synthesis - chemicalbook [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidin-1-yl-3-trifluoromethyl-phenylamine is a substituted aniline derivative of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a trifluoromethyl group and a piperidine moiety, suggests potential applications as a scaffold for developing novel therapeutic agents. The trifluoromethyl group is a well-established bioisostere for various functional groups, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The piperidine ring, a common saturated heterocycle in pharmaceuticals, can influence solubility, pKa, and receptor interactions. A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development, guiding formulation, predicting pharmacokinetic behavior, and optimizing its potential as a lead compound.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthetic pathway and safe handling.

Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₁₂H₁₅F₃N₂ | [1] |

| Molecular Weight | 244.26 g/mol | [1] |

| Melting Point | Not available. Expected to be a solid at room temperature. | |

| Boiling Point | Not available. | |

| Aqueous Solubility | Estimated to be low. For the isomeric 4-Piperidin-1-yl-2-(trifluoromethyl)aniline, the estimated water solubility is ~5 g/L. The position of the trifluoromethyl group can influence solubility. | |

| pKa | The presence of the basic piperidine and aniline nitrogens suggests the compound will have at least two pKa values. The aniline nitrogen's basicity is reduced by the electron-withdrawing trifluoromethyl group. The piperidine nitrogen is expected to be more basic. | |

| LogP | The trifluoromethyl group significantly increases lipophilicity, suggesting a relatively high logP value. For a similar compound, 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline, the predicted XLogP3 is 2.7.[2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, with their chemical shifts and coupling patterns influenced by the amino, piperidinyl, and trifluoromethyl substituents. The protons of the piperidine ring will likely appear as a set of multiplets in the aliphatic region. The N-H proton of the aniline will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a quartet due to C-F coupling. The carbons of the piperidine ring will resonate in the aliphatic region.

-

¹⁹F NMR: The fluorine NMR spectrum will be a simple and informative tool for characterization, expected to show a singlet for the -CF₃ group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations (typically in the 1000-1350 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (244.26 g/mol ). Fragmentation patterns would likely involve cleavage of the piperidine ring and loss of the trifluoromethyl group.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This common strategy in medicinal chemistry involves the displacement of a leaving group on an activated aromatic ring by a nucleophile.

A likely synthetic route would involve the reaction of 4-fluoro-3-trifluoromethylaniline with piperidine. The fluorine atom acts as a good leaving group, and the aromatic ring is activated towards nucleophilic attack by the electron-withdrawing trifluoromethyl group.

Caption: Proposed synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

The following section details standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental physical property indicative of a compound's purity.[3]

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (initially rapid to approach the melting point, then slow, ~1-2 °C/min, near the melting point).

-

Observation: The temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.

Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][5]

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on an orbital shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for aqueous solubility determination.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and receptor binding.[6][7]

Methodology:

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added incrementally to the sample solution.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa value(s) are determined from the inflection point(s) of the curve.

Caption: Workflow for pKa determination.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[1][8]

Methodology:

-

Phase Preparation: n-Octanol and an aqueous buffer (e.g., pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Caption: Workflow for LogP determination.

Safety and Handling

Trifluoromethyl-substituted anilines require careful handling due to their potential toxicity. While a specific safety data sheet (SDS) for this compound is not available, general precautions for this class of compounds should be followed.[3][6][9][10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to the favorable properties imparted by its trifluoromethyl and piperidine substituents. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and detailed experimental protocols for the empirical determination of these crucial parameters. A thorough characterization of its physicochemical profile is a critical step in advancing this compound from a promising scaffold to a potential therapeutic candidate. The methodologies and information presented herein are intended to serve as a valuable resource for researchers and scientists engaged in the exploration and development of novel pharmaceuticals.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Melting point determination - SSERC. (n.d.). Retrieved from [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. (n.d.). Retrieved from [Link]

-

2-METHYL-3-(TRIFLUOROMETHYL) ANILINE MSDS CAS-No.: 54396-44-0 MSDS - Loba Chemie. (2019, January 31). Retrieved from [Link]

-

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | C13H17F3N2O | CID 22181046 - PubChem. (n.d.). Retrieved from [Link]

- CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents. (n.d.).

-

Supplementary Data - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Phenyl-[3-(trifluoromethyl)piperidin-1-yl]methanol | C13H16F3NO | CID 159144060 - PubChem. (n.d.). Retrieved from [Link]

-

Synthesis of 4-trifluoromethylaniline - PrepChem.com. (n.d.). Retrieved from [Link]

- CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents. (n.d.).

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

4-[3-(Trifluoromethyl)phenyl]-4-piperidinol | C12H14F3NO | CID 75255 - PubChem. (n.d.). Retrieved from [Link]

-

Summary of solubility measurement protocols of each company before harmonization. (n.d.). Retrieved from [Link]

-

Shake Flask logK - Lokey Lab Protocols. (2017, March 6). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline | C13H17F3N2O | CID 22181046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. rsc.org [rsc.org]

- 5. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 6. lobachemie.com [lobachemie.com]

- 7. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. abdurrahmanince.net [abdurrahmanince.net]

- 10. cpachem.com [cpachem.com]

An In-Depth Technical Guide to 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine (CAS No. 70339-06-9)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Welcome to this comprehensive technical guide on 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine. As a Senior Application Scientist, my goal is to provide you with not just a collection of data, but a cohesive understanding of this molecule's significance and practical application in the field of medicinal chemistry. This guide is structured to deliver expert insights into its synthesis, characterization, and burgeoning role as a pivotal scaffold in modern drug discovery. Every piece of information is meticulously curated to be self-validating and is supported by authoritative references, ensuring the highest level of scientific integrity.

Section 1: Compound Profile and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-(Piperidin-1-yl)-3-(trifluoromethyl)benzenamine |

| CAS Number | 70339-06-9[1] |

| Molecular Formula | C₁₂H₁₅F₃N₂[2] |

| Molecular Weight | 244.26 g/mol [2] |

Physicochemical Data:

While specific experimental data for this compound is not extensively published, the structural motifs suggest the following characteristics. The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the molecule's lipophilicity and metabolic stability, making it an attractive feature in drug design. The piperidine ring, a ubiquitous scaffold in pharmaceuticals, provides a basic nitrogen center, influencing solubility and offering a vector for further chemical modification.

Section 2: Synthesis and Characterization

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common synthetic pathway is the reaction of a suitably substituted fluorinated benzene derivative with piperidine.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Materials:

-

4-Fluoro-2-(trifluoromethyl)aniline

-

Piperidine

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluoro-2-(trifluoromethyl)aniline (1 equivalent) in DMSO, add piperidine (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality in Experimental Choices:

-

Solvent: DMSO is a polar aprotic solvent that can facilitate the nucleophilic aromatic substitution by solvating the potassium carbonate and increasing the nucleophilicity of the piperidine.

-

Base: Potassium carbonate is a mild base used to neutralize the hydrofluoric acid formed as a byproduct of the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperature is necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-deficient aromatic ring.

Characterization Data

While a comprehensive public spectral database for this specific compound is limited, the following represents expected spectroscopic data based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Signals corresponding to the aromatic protons on the phenyl ring.

-

Signals for the methylene protons of the piperidine ring.

-

A broad singlet corresponding to the amine (-NH₂) protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Signals for the carbon atoms of the phenyl ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

-

Signals for the carbon atoms of the piperidine ring.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M+) corresponding to the molecular weight of the compound (244.26 g/mol ).

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a privileged structure in medicinal chemistry, primarily due to the synergistic combination of the piperidine and trifluoromethyl-substituted aniline moieties.

The Trifluoromethyl Group Advantage: The trifluoromethyl (-CF₃) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation.

-

Increase Lipophilicity: This can improve membrane permeability and oral bioavailability of drug candidates.

-

Modulate pKa: The electron-withdrawing effect can alter the basicity of the nearby aniline nitrogen, influencing its interaction with biological targets.

The Piperidine Moiety's Role: The piperidine ring is a common feature in many approved drugs and offers several advantages:

-

Scaffold for Diverse Substitutions: The secondary amine of the piperidine allows for the introduction of various functional groups to explore the chemical space and optimize pharmacological activity.[3]

-

Improved Physicochemical Properties: The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility.

-

Key Pharmacophoric Interactions: The piperidine ring can participate in crucial hydrogen bonding and van der Waals interactions with target proteins.[4]

Therapeutic Potential and Signaling Pathways

Derivatives of this compound have shown promise in targeting a variety of signaling pathways implicated in diseases such as cancer.

Kinase Inhibition: This scaffold has been utilized in the design of potent kinase inhibitors. For instance, derivatives have been investigated as inhibitors of the Receptor Tyrosine Kinase (RET), which is implicated in certain types of thyroid and lung cancers.[5] The aniline portion of the molecule can act as a hinge-binding motif, a common interaction mode for kinase inhibitors, while the piperidine can be modified to achieve selectivity and improve pharmacokinetic properties.

mTOR Inhibition: The Mammalian Target of Rapamycin (mTOR) is a crucial regulator of cell growth and proliferation, and its dysregulation is a hallmark of many cancers. The this compound core has been incorporated into potent and selective mTOR inhibitors.[6]

FLT3 Kinase Inhibition: Mutations in the FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). Novel inhibitors based on a pyrazolopyrimidine scaffold attached to a piperidine moiety have demonstrated significant efficacy in preclinical models of FLT3-ITD positive AML.[7]

Section 4: Future Perspectives and Conclusion

This compound represents a highly valuable and versatile building block in the modern medicinal chemist's toolbox. Its unique combination of a modifiable piperidine ring and an electronically influential trifluoromethyl group provides a robust platform for the design of novel therapeutics with improved pharmacological profiles. The demonstrated success of its derivatives as potent kinase inhibitors underscores its potential in oncology and beyond.

Future research will likely focus on further exploring the structure-activity relationships of derivatives of this scaffold against a broader range of biological targets. The development of more efficient and scalable synthetic routes will also be crucial for its widespread application in drug discovery programs. As our understanding of complex disease pathways deepens, the strategic deployment of such well-designed molecular scaffolds will be paramount in the quest for next-generation medicines.

This guide has aimed to provide a scientifically rigorous and practically insightful overview of this compound. It is our hope that this information will empower researchers and drug development professionals to leverage the full potential of this remarkable molecule in their endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]

-

Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. (2020, August 22). PubMed. Retrieved from [Link]

-

Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][8][9]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia. (n.d.). PubMed. Retrieved from [Link]

-

4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone. (n.d.). PubChem. Retrieved from [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 4‐{4‐[4‐(trifluoromethoxy)phenoxy]piperidin‐1‐yl}benzoic acid (5). (n.d.). ResearchGate. Retrieved from [Link]

- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine. (n.d.). Google Patents.

-

1 H (a) and 13 C (b) NMR spectra of.... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

-

Piperidin-1-yl-(4-trifluoromethyl-phenyl)-methanone. (n.d.). SpectraBase. Retrieved from [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022, November 7). MDPI. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). ResearchGate. Retrieved from [Link]

-

Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. (2021, February 15). PubMed. Retrieved from [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). MDPI. Retrieved from [Link]

-

The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022, January 13). PubMed Central. Retrieved from [Link]

-

4-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. [4-(6,7-Dimethoxyquinazolin-4-yl)piperidin-1-yl]-[4-(trifluoromethyloxy)phenyl]methanone | C23H22F3N3O4 | CID 137333966 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structure Elucidation of Novel Trifluoromethylaniline Derivatives: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Trifluoromethylaniline Scaffold in Modern Chemistry

The introduction of a trifluoromethyl (-CF₃) group into an aniline framework is a cornerstone strategy in modern medicinal and agricultural chemistry.[1][2] This small structural modification can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, trifluoromethylaniline derivatives are prevalent in a wide array of pharmaceuticals and agrochemicals.[3] However, the synthesis of these compounds can yield a complex mixture of isomers and byproducts, making unambiguous structure determination a critical and often challenging step in the development pipeline.

This guide eschews a one-size-fits-all template. Instead, it presents a logical, field-proven workflow for the structural elucidation of novel trifluoromethylaniline derivatives. We will delve into the core analytical techniques, emphasizing not just the "how" but the "why" behind experimental choices. Our approach is designed as a self-validating system, where orthogonal techniques are integrated to build an unshakeable structural hypothesis, culminating in definitive proof.

Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the foundational tool for determining the precise connectivity of atoms in a molecule. For trifluoromethylaniline derivatives, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is indispensable.[1][4]

Expertise in Action: Why a Multi-Nuclear NMR Approach is Non-Negotiable

Relying solely on ¹H NMR is insufficient due to the potential for overlapping aromatic signals and the absence of direct information about the fluorine-bearing carbon. ¹³C NMR provides a map of the carbon skeleton, while ¹⁹F NMR offers a direct, highly sensitive window into the electronic environment of the crucial -CF₃ group.[4] The true power, however, lies in the coupling patterns between these nuclei. For instance, the ¹³C signal for the carbon directly attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (JCF), providing definitive evidence of its location.[1][5]

Data Presentation: Characteristic NMR Chemical Shifts

The position of the -CF₃ group on the aniline ring significantly influences the chemical shifts of the aromatic protons and carbons. The following table summarizes typical values, providing a crucial first point of comparison for a newly synthesized derivative.

| Compound | Position of -CF₃ | ¹H Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |

| 2-Trifluoromethylaniline | Ortho | 6.81 (t), 6.89 (d), 7.38 (t), 7.49 (d), 4.02 (s, NH₂) | -62.5 | 115.4 (q, J=30.5 Hz, C-CF₃), 116.9, 118.8, 124.6 (q, J=272.9 Hz, CF₃), 127.1, 132.8, 144.9 |

| 3-Trifluoromethylaniline | Meta | 6.85 (d), 6.95 (s), 7.01 (d), 7.28 (t), 3.84 (s, NH₂) | -62.8 | 112.4 (q, J=3.8 Hz), 115.6 (q, J=3.8 Hz), 119.3, 124.7 (q, J=272.9 Hz, CF₃), 129.9, 131.6 (q, J=31.8 Hz, C-CF₃), 148.5 |

| 4-Trifluoromethylaniline | Para | 6.65 (d), 7.39 (d), 3.75 (s, NH₂) | -61.4 | 114.5, 122.1 (q, J=32.4 Hz, C-CF₃), 125.2 (q, J=270.3 Hz, CF₃), 126.9 (q, J=3.8 Hz), 150.9 |

| Data synthesized from BenchChem.[1] |

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] Ensure complete dissolution.

-

Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz.[1] Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

-

¹H Spectrum Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure proper referencing to the residual solvent peak or an internal standard like TMS.

-

¹⁹F Spectrum Acquisition: Acquire a ¹⁹F spectrum. This is often proton-decoupled. The large chemical shift range of ¹⁹F typically prevents signal overlap. Reference the spectrum relative to an external standard like CFCl₃.[1]

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C and potential relaxation effects from the -CF₃ group, a sufficient number of scans and an adequate relaxation delay (e.g., 5 seconds) are crucial for accurate integration.[1]

-

2D NMR (Optional but Recommended): For complex structures, acquire 2D spectra like COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to definitively assign all signals and confirm connectivity.

Pillar 2: Mass Spectrometry (MS) - Confirming Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the novel compound and structural clues from its fragmentation pattern.

Expertise in Action: The Power of High-Resolution Mass Spectrometry (HRMS)

While nominal mass MS can confirm the integer mass, HRMS (e.g., TOF or Orbitrap) is essential for providing an exact mass with high precision (typically <5 ppm). This allows for the unambiguous determination of the molecular formula, a critical step in verifying the identity of a new chemical entity. The combination of liquid chromatography (LC) with MS (LC-MS) is particularly powerful for analyzing reaction mixtures and identifying impurities.[6]

A key diagnostic fragmentation for these compounds is the loss of the trifluoromethyl radical, resulting in a characteristic neutral loss of 69 Da.[1] Observing this loss strongly supports the presence of a -CF₃ group.

Experimental Protocol: LC-MS Analysis for Impurity Profiling and Molecular Weight Determination

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[6] Dilute this stock to a working concentration of ~0.1 mg/mL using the initial mobile phase composition.[7]

-

Chromatographic Separation (LC):

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with a gradient appropriate for the expected polarity of the compound (e.g., 30% B to 95% B over 10-20 minutes).[6]

-

Flow Rate: 0.3-0.5 mL/min.

-

-

Mass Spectrometry Detection (MS):

-

Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode, as the aniline nitrogen is readily protonated.[1]

-

Mass Analyzer: Set the instrument to scan a relevant m/z range (e.g., 100-1000 Da).

-

Data Acquisition: Acquire data in both full scan mode (to detect all ions) and, if possible, tandem MS (MS/MS) mode. In MS/MS, the molecular ion ([M+H]⁺) is isolated and fragmented to provide structural information.[6]

-

-

Data Analysis: Process the data to identify the peak corresponding to the main component. Examine its mass spectrum to confirm the molecular weight. Search for peaks corresponding to potential impurities, such as starting materials or isomeric byproducts.[6][7]

Pillar 3: Single-Crystal X-ray Diffraction - The Definitive Structure

While NMR and MS build a strong case for a proposed structure, single-crystal X-ray diffraction (SCXRD) provides the ultimate, unambiguous proof.[8] It generates a precise three-dimensional model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and intermolecular packing.[9][10]

Expertise in Action: The Crystallization Challenge

The primary bottleneck for SCXRD is the growth of a high-quality, single crystal suitable for diffraction.[8][11] This step is often more art than science, requiring patience and systematic screening of conditions. For trifluoromethylaniline derivatives, slow evaporation of a saturated solution is a frequently successful method.[8]

Experimental Protocol: Crystal Growth and X-ray Data Collection

-

Purification: The compound must be of the highest possible purity (>99%). Impurities can inhibit crystallization.

-

Solvent Selection: Choose a solvent or solvent system where the compound has moderate solubility. Common choices include toluene, methanol, acetone, ethyl acetate, or mixtures like hexane/ethyl acetate.[8]

-

Crystal Growth (Slow Evaporation):

-

Prepare a nearly saturated solution of the compound in the chosen solvent in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.

-

-

Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head. The crystal is typically flash-cooled to ~100 K in a stream of cold nitrogen to minimize radiation damage.[8]

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

An initial set of frames is collected to determine the unit cell parameters and crystal system.[8]

-

A full dataset is then collected by rotating the crystal in the X-ray beam (typically Mo Kα or Cu Kα radiation). This process can take several hours.[8]

-

-

Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem (using methods like direct methods), and build an initial electron density map from which an atomic model is constructed and refined.[8][10]

Synthesizing the Evidence: An Integrated Workflow

No single technique provides the complete picture. The true strength of this approach lies in the integration of data from these orthogonal methods. This workflow ensures a self-validating system where each piece of evidence supports the others.

Caption: Integrated workflow for structure elucidation.

This logical progression ensures that a robust structural hypothesis is built using spectroscopic data before being unequivocally confirmed by X-ray crystallography, the gold standard in molecular structure determination.

References

-

Request PDF. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. Retrieved January 17, 2026, from [Link]

-

SpectraBase. (n.d.). 2-(tetrahydro-2-furanylmethoxy)-5-(trifluoromethyl)aniline - Optional[1H NMR] - Spectrum. Retrieved January 17, 2026, from [Link]

-

Bond, A. D., et al. (2009). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2541. [Link]

- Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved January 17, 2026, from [Link]

-

Reddy, T. R., et al. (2018). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances, 8(39), 21989-21998. [Link]

-

SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline - Optional[13C NMR] - Chemical Shifts. Retrieved January 17, 2026, from [Link]

-

Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University. [Link]

-

Semantic Scholar. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

- Google Patents. (n.d.). US6333434B1 - Preparation of trifluoromethylanilines.

-

PubChem. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

-

BMRB. (n.d.). 2-(Trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)aniline. Retrieved January 17, 2026, from [Link]

-

Liu, C., et al. (2022). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 339, 111450. [Link]

-

Wikipedia. (n.d.). Organofluorine chemistry. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). X-ray crystallographic details of studied compounds. Retrieved January 17, 2026, from [Link]

-

PubMed. (2021). Synthesis, X-ray Structure Determination, and Comprehensive Photochemical Characterization of (Trifluoromethyl)diazirine-Containing TRPML1 Ligands. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved January 17, 2026, from [Link]

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Retrieved January 17, 2026, from [Link]

-

ACS Applied Polymer Materials. (2024). Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. [Link]

-

Togni, A. (2024). The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. Chimia, 78(10), 687-689. [Link]

-

Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 1-6. [Link]

-

American Chemical Society. (2024). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]

-

MDPI. (n.d.). Special Issue: Insights for Organofluorine Chemistry. Retrieved January 17, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the In Silico Prediction of 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine Bioactivity

Abstract

In the modern drug discovery landscape, the imperative to innovate rapidly while mitigating costs has positioned in silico methodologies as a cornerstone of early-phase research. Computational techniques allow for the high-throughput screening and characterization of novel chemical entities, prioritizing candidates with the highest potential for therapeutic success before significant investment in resource-intensive laboratory synthesis and testing.[1][2] This guide provides a comprehensive, technically-grounded workflow for predicting the bioactivity of a novel small molecule, 4-Piperidin-1-yl-3-trifluoromethyl-phenylamine. We will navigate the logical progression from broad, probabilistic target identification to granular, structure-based interaction analysis and essential drug-likeness profiling. This document is intended for researchers, computational chemists, and drug development professionals, offering a self-validating framework that integrates established computational protocols with the causal reasoning behind each strategic choice.

Introduction: The Candidate Molecule and the Rationale for In Silico Profiling

The subject of this guide, this compound, is a small molecule possessing structural motifs—a piperidine ring, a trifluoromethyl group, and a phenylamine core—that are common in CNS-active agents and kinase inhibitors. In the absence of established experimental data, our primary objective is to construct a robust, multi-faceted computational profile of its potential biological activities. This in silico approach is predicated on the principle that a compound's biological function is intrinsically encoded in its structure.[3] By leveraging vast public databases of chemical structures and their associated bioactivities, we can build predictive models that significantly de-risk and accelerate the discovery pipeline.[2][4]

Our investigation will employ a synergistic suite of computational tools:

-

Target Prediction & Virtual Screening: To identify the most probable protein targets.

-

Quantitative Structure-Activity Relationship (QSAR): To predict activity based on physicochemical properties.

-

Pharmacophore Modeling: To understand the key 3D electronic and steric features required for interaction.

-

Molecular Docking: To simulate the binding pose and affinity for specific, high-priority targets.

-

ADMET Profiling: To assess the molecule's potential for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

The Predictive Workflow: A Multi-Pillar Approach

A credible in silico assessment cannot rely on a single method. Instead, we construct a workflow where each step informs and validates the next, building a confluence of evidence to support a bioactivity hypothesis.

Caption: A high-level overview of the integrated in silico bioactivity prediction workflow.

Phase 1: Target Identification via Virtual Screening

Expertise & Rationale: Before we can investigate the bioactivity of our compound, we must first generate a hypothesis about its potential protein targets. Without prior experimental data, the most logical starting point is a ligand-based approach. This method leverages the principle of chemical similarity: molecules with similar structures are likely to interact with similar protein targets. We utilize large-scale public databases like PubChem and ChEMBL, which contain millions of compounds with annotated biological activities, to find our molecule's nearest neighbors and, by extension, its likely targets.[5][6][7][8]

Protocol: Ligand-Based Target Prediction

-

Canonical Representation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This standardized format is essential for database querying.

-

Database Selection: Utilize comprehensive, publicly accessible databases such as ChEMBL, PubChem, and BindingDB.[5][6][7] These repositories are the authoritative sources for curated structure-activity data.

-

Similarity Search: Perform a 2D similarity search using the molecule's structure as a query. The Tanimoto coefficient is the industry-standard metric for quantifying structural similarity. A threshold of >0.85 is typically used to identify closely related analogs.

-

Machine Learning Model Application: Employ pre-trained machine learning models, such as those available through platforms like SwissTargetPrediction or PIDGIN, which use algorithms like Naïve Bayesian classifiers or Random Forests.[9] These models are trained on the vast chemical space of ChEMBL and can predict the probability of a compound binding to hundreds of different targets.[9]

-

Target Prioritization: Consolidate the results from both similarity searching and machine learning predictions. Rank the potential targets based on the strength of the evidence (e.g., high Tanimoto similarity to potent known ligands, high probability scores from ML models). This creates a prioritized list for deeper investigation.

Predicted Target Classes (Hypothetical Data)

Based on the structural motifs, a typical output might suggest the following protein families as high-priority targets.

| Predicted Target Class | Rationale / Evidence | Confidence Level |

| Protein Kinases | Phenylamine core is a common scaffold in kinase inhibitors.[10][11] | High |

| GPCRs (e.g., Serotonin, Dopamine) | Piperidine is a privileged scaffold for CNS-acting ligands. | High |

| Ion Channels (e.g., Sodium, Calcium) | Phenylamine derivatives can act as channel modulators. | Medium |

| Monoamine Oxidase (MAO) | Aniline-like structures can interact with MAO enzymes. | Medium |

Phase 2: Deepening the Analysis with Structure-Based Methods

With a prioritized list of potential targets, we now shift to methods that model the specific physical interactions between our ligand and these proteins.

Molecular Docking: Simulating the Binding Event

Expertise & Rationale: Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when they are bound to each other.[12][13] It allows us to visualize the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand in the protein's binding site and provides a quantitative score to rank potential targets. A successful docking simulation, where the predicted binding pose is energetically favorable and consistent with known structure-activity relationships, provides strong evidence for a potential interaction.

-

Protein Preparation: Obtain the 3D crystal structure of a prioritized target protein (e.g., a specific kinase) from the Protein Data Bank (PDB).[14] Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.[12][14]

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign partial charges using a force field like Gasteiger.

-

Binding Site Definition: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site or a potential allosteric site of the protein.[15][16]

-

Docking Execution: Run a docking algorithm, such as AutoDock Vina, which uses an iterated local search global optimizer to explore possible binding poses.[13][17]

-

Result Analysis: Analyze the output, focusing on the top-ranked poses. Evaluate the docking score (an estimation of binding free energy) and visualize the intermolecular interactions (hydrogen bonds, pi-stacking, hydrophobic contacts).

Caption: A standardized workflow for a molecular docking experiment.

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Predicted Interactions |

| SRC Kinase (2SRC) | -8.9 | H-bond with MET341 (hinge); Hydrophobic contact with LEU273 |

| Dopamine D2 Receptor (6CM4) | -8.2 | Salt bridge with ASP114; Pi-stacking with PHE389 |

| MAO-B (2V5Z) | -7.5 | H-bond with TYR435; Aromatic interactions with FAD cofactor |

| EGFR Kinase (2J6M) | -7.1 | H-bond with MET793 (hinge); van der Waals with LEU718 |

Pharmacophore Modeling: Abstracting Key Features

Expertise & Rationale: A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity.[18][19][20] By creating a pharmacophore model, we can distill the key interaction points—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—into a 3D query. This model can then be used to screen large databases for structurally diverse molecules that still fit the essential binding criteria, a technique known as scaffold hopping.[20]

-

Active Ligand Set: Collect a set of structurally diverse molecules known to be active against one of the high-priority targets (e.g., SRC Kinase).

-

Conformational Analysis: Generate multiple low-energy conformations for each active ligand to ensure the bioactive conformation is likely represented.

-

Feature Identification & Alignment: Identify common pharmacophoric features (e.g., Hydrogen Bond Acceptor, Hydrophobic, Aromatic Ring) across the set of active ligands. Align the molecules based on these common features.

-

Model Generation: Generate a pharmacophore hypothesis that represents the 3D arrangement of these shared features.

-

Model Validation: Validate the model by screening it against a database containing known active and inactive compounds. A good model should correctly identify the actives while rejecting the inactives.

Caption: A hypothetical 3D pharmacophore model for a kinase inhibitor.

QSAR: Predicting Activity from Structure

Expertise & Rationale: Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates variations in the physicochemical properties of a set of molecules with their biological activities.[1][3] By building a mathematical model, we can predict the activity of new or untested compounds, like our molecule of interest. Modern QSAR has evolved from simple linear regression to sophisticated machine learning algorithms that can capture complex, non-linear relationships.[21][22][23]

-

Dataset Curation: Assemble a dataset of compounds structurally related to our molecule with measured biological activity (e.g., IC50 values) against a specific target.

-

Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties). These are numerical representations of the molecule's properties.[22]

-

Feature Selection: Select the most relevant descriptors that have the strongest correlation with biological activity. This step is crucial to avoid model overfitting.

-

Model Training: Split the dataset into a training set and a test set. Use the training set to build a model (e.g., using Multiple Linear Regression, Random Forest, or Support Vector Machines).

-

Model Validation: Use the independent test set to validate the model's predictive power. Key metrics include the coefficient of determination (R²) and Root Mean Square Error (RMSE).

-

Prediction: Use the validated model to predict the biological activity of this compound.

Phase 3: Assessing Drug-Likeness with ADMET Prediction

Expertise & Rationale: A potent molecule is not necessarily a good drug. It must also possess favorable pharmacokinetic properties (ADMET). Predicting these properties early can prevent costly late-stage failures.[24] Numerous well-validated computational models exist to predict key ADMET parameters.[25][26][27][28]

Protocol: In Silico ADMET Profiling

-

Tool Selection: Utilize a comprehensive ADMET prediction tool, such as the free web servers SwissADME or pkCSM, or commercial software like ADMET Predictor®.[24][28]

-

Structure Input: Submit the SMILES string or draw the structure of the molecule.

-

Property Calculation: The software will calculate a range of properties based on its underlying models, which are often built from large experimental datasets.

-

Analysis of Results: Evaluate the predicted properties against established thresholds for good drug-likeness (e.g., Lipinski's Rule of Five, CNS MPO scores).

Predicted ADMET Profile (Hypothetical Data)

| Property | Predicted Value | Interpretation / Risk Assessment |

| Molecular Weight | 258.28 g/mol | Good (< 500) |

| LogP (Lipophilicity) | 3.5 | Good (1-4); May cross membranes |

| Aqueous Solubility | Moderately Soluble | Acceptable for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Yes | High likelihood of CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| hERG Inhibition | Low Risk | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagen | Low risk of genotoxicity |

Synthesis and Conclusion

This in-depth guide has outlined a rigorous, multi-faceted in silico workflow to predict the bioactivity of this compound. By integrating ligand-based target prediction, molecular docking, pharmacophore modeling, QSAR, and ADMET profiling, we have constructed a comprehensive preliminary profile of this novel chemical entity.

Summary of Predictions:

-

Likely Targets: The compound shows a high probability of interacting with protein kinases and CNS-related GPCRs.

-

Binding Mode: Docking simulations suggest it can form key hydrogen bond and hydrophobic interactions within the ATP-binding site of kinases like SRC.

-

Drug-Likeness: The molecule exhibits favorable physicochemical properties and is predicted to be CNS-penetrant, though it may carry a risk of inhibiting the CYP2D6 metabolic enzyme.

This in silico assessment provides a strong, data-driven foundation for subsequent experimental validation. The prioritized target list can guide initial in vitro screening assays, and the predicted ADMET profile can inform early formulation and safety studies. This strategic application of computational chemistry exemplifies a modern, efficient approach to drug discovery, enabling researchers to make more informed decisions and ultimately accelerating the path to novel therapeutics.

References

- Schrödinger. (n.d.). Dramatically improving hit rates with a modern virtual screening workflow.

-

Dara, S., Dhamercherla, S., Jadav, S. S., Babu, C. M., & Ahsan, M. J. (2022). Machine Learning in Drug Discovery: A Review. Artificial Intelligence Review, 55(3), 1947–1999. Retrieved from [Link]

-

Wong, C. F., & Kalesh, K. A. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(17), i727–i734. Retrieved from [Link]

-

KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. Retrieved from [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. Retrieved from [Link]

-

Molecular Docking Tutorial. (n.d.). Retrieved from [Link]

-

Dara, S. (2021). Machine Learning in Drug Discovery: A Review. ResearchGate. Retrieved from [Link]

-

A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity. Retrieved from [Link]

-

BioSolveIT. (n.d.). Virtual Screening Workflows: Your Drug Discovery Accelerators. Retrieved from [Link]

-

Schlessinger, A., & Kinnings, S. L. (2011). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters, 2(7), 534–538. Retrieved from [Link]

-

QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. (n.d.). RJ Wave. Retrieved from [Link]

-

Molecular Docking Experiments. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link],Spring_2022)/07%3A_Computer-Aided_Drug_Design(CADD)/7.05%3A_Molecular_Docking_Experiments

-

Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. (n.d.). JOCPR. Retrieved from [Link]

-

Schumann, M., Röttig, M., Fischer, N. M., & Kohlbacher, O. (2011). A framework and workflow system for virtual screening and molecular docking. Journal of Cheminformatics, 3(Suppl 1), P43. Retrieved from [Link]

-

Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry, 18(17), 2543–2553. Retrieved from [Link]

-

A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube. Retrieved from [Link]

-

Computational Analysis of Kinase Inhibitor Selectivity using Structural Knowledge. (n.d.). ResearchGate. Retrieved from [Link]

-

Langer, T., & Krovat, E. M. (2006). Pharmacophore modelling: applications in drug discovery. Expert Opinion on Drug Discovery, 1(3), 261–267. Retrieved from [Link]

-

What is the significance of QSAR in drug design? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 17). YouTube. Retrieved from [Link]

-

Merelli, I., & Milano, M. (2013). Computational methods for analysis and inference of kinase/inhibitor relationships. Frontiers in Genetics, 4, 203. Retrieved from [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024, October 8). Omics tutorials. Retrieved from [Link]

-

Machine Learning in Drug Discovery: A Review. (n.d.). OUCI. Retrieved from [Link]

-

ADMET Predictions. (n.d.). Deep Origin. Retrieved from [Link]

-

ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

-

ADMET-AI. (n.d.). Retrieved from [Link]

-

Machine Learning in Drug Discovery. (2020). Journal of Chemical Information and Modeling, 60(4), 1679–1681. Retrieved from [Link]

-

General scheme of a virtual screening workflow. (n.d.). ResearchGate. Retrieved from [Link]

-

Public Chemical Databases. (2022, July 26). Chemistry LibreTexts. Retrieved from [Link]

-

A review on machine learning approaches and trends in drug discovery. (2025, August 6). ResearchGate. Retrieved from [Link]

-

The impact of pharmacophore modeling in drug design. (2025, August 7). ResearchGate. Retrieved from [Link]

-

ADMET Prediction Software. (n.d.). Sygnature Discovery. Retrieved from [Link]

-

Virtual screening/Docking workflow. (2023, March 11). Macs in Chemistry. Retrieved from [Link]

-

Alcaro, F., Matos-Filipe, P., Gouveia, A. M., & Ortuso, F. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. International Journal of Molecular Sciences, 24(2), 1435. Retrieved from [Link]

-

Kaserer, T., & Schuster, D. (2015). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Current Pharmaceutical Design, 21(39), 5699–5713. Retrieved from [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024, July 31). MDPI. Retrieved from [Link]

-

Understanding Public Chemical Databases. (2022, May 7). Chemistry LibreTexts. Retrieved from [Link]

-

Bioactivity predictions and virtual screening using machine learning predictive model. (2024, January 12). PubMed. Retrieved from [Link]

-

In Silico Target Prediction. (n.d.). Creative Biolabs. Retrieved from [Link]

-

PubChem. (n.d.). In Wikipedia. Retrieved from [Link]

-

PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Bendels, S., et al. (2008). In silico prediction of brain and CSF permeation of small molecules using PLS regression models. European Journal of Medicinal Chemistry, 43(5), 967-977. Retrieved from [Link]

-

In Silico Models of Biological Activities of Peptides Using the Coefficient of Conformism of a Correlative Prediction and the Las Vegas Algorithm. (n.d.). MDPI. Retrieved from [Link]

-

Predicting bioactivity. (2019, January 23). Cambridge MedChem Consulting. Retrieved from [Link]

-

PubChem. (n.d.). Database Commons. Retrieved from [Link]

-

In silico prediction of chemical neurotoxicity using machine learning. (n.d.). PubMed Central. Retrieved from [Link]

-

The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. (n.d.). PubMed Central. Retrieved from [Link]

-